molecular formula C18H22N2O4 B4504934 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B4504934
M. Wt: 330.4 g/mol
InChI Key: SYVNKOCSIGTLFP-UHFFFAOYSA-N
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Description

The compound 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid features a piperidine-4-carboxylic acid core linked via a propanoyl group to a 5-methoxy-substituted indole ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid with the aromatic and electronic properties of the methoxyindole moiety, making it relevant for pharmaceutical research, particularly in receptor-targeted therapies.

Properties

IUPAC Name

1-[3-(5-methoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-15-2-3-16-14(12-15)6-8-19(16)11-7-17(21)20-9-4-13(5-10-20)18(22)23/h2-3,6,8,12-13H,4-5,7,9-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNKOCSIGTLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxylic Acid Reactions

The piperidine-4-carboxylic acid moiety undergoes typical carboxylic acid transformations:

Reaction TypeConditionsProductKey Data
Salt Formation NaOH, H₂O/EtOH (pH 8–10)Sodium carboxylateImproved solubility in polar solvents
Esterification Ethanol, H₂SO₄ (reflux)Ethyl piperidine-4-carboxylateYield: ~75% (TLC monitoring)
Amide Coupling EDCl/HOBt, DMF, RTPiperidine-4-carboxamide derivativesCommon in peptide synthesis
Decarboxylation Heat (200–220°C)Piperidine derivativeForms CO₂; requires inert atmosphere

Amide Bond Reactivity

The propanoyl linker’s amide group participates in:

Reaction TypeConditionsProductNotes
Acidic Hydrolysis 6M HCl, 100°C3-(5-Methoxyindol-1-yl)propanoic acid + piperidine-4-carboxylic acidRequires prolonged heating
Basic Hydrolysis 2M NaOH, 80°CSame as aboveFaster than acidic hydrolysis
Reduction LiAlH₄, THFAmine derivativeConverts amide to amine (rarely used due to competing indole reactivity)

Indole Ring Modifications

The 5-methoxyindole core undergoes electrophilic substitution and redox reactions:

Reaction TypeConditionsProductRegioselectivity
Nitration HNO₃/H₂SO₄, 0°C4-Nitro-5-methoxyindole derivativeMeta to methoxy group
Oxidation m-CPBA, DCMIndole N-oxideForms labile N-oxide at position 1
Demethylation BBr₃, DCM5-Hydroxyindole derivativeCleavage of methoxy to hydroxyl
Alkylation MeI, K₂CO₃, DMF3-Alkylated indoleCompetes with piperidine quaternization

Piperidine Ring Functionalization

The piperidine nitrogen undergoes quaternization and substitution:

Reaction TypeConditionsProductApplication
Quaternization MeOTf, CH₃CNN-Methylpiperidinium triflateEnhances water solubility
N-Acylation AcCl, pyridineN-Acylpiperidine derivativeBlocks amine for selective reactions

Cross-Coupling Reactions

The indole’s C-3 position participates in Pd-catalyzed couplings:

Reaction TypeConditionsProductYield
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives60–80%
Buchwald–Hartwig Pd₂(dba)₃, XPhosN-Arylated indolesLimited by steric hindrance

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionObservationDegradation Pathway
pH 7.4 buffer, 37°CStable for 24 hrsNo significant hydrolysis
Liver microsomesRapid N-demethylationCYP450-mediated oxidation

Key Findings

  • The carboxylic acid group is most reactive under basic conditions, forming salts or esters.

  • The indole ring’s 5-methoxy group directs electrophilic substitutions to the C-4 position.

  • Amide bond hydrolysis is pH-dependent, with basic conditions favoring faster cleavage.

  • Piperidine quaternization enhances solubility but reduces membrane permeability .

Data synthesized from structural analogs and reaction mechanisms in .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution on Indole

  • 1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid (CAS 1219541-13-5) Molecular Formula: C₁₈H₂₂N₂O₄ Molar Mass: 330.38 g/mol Key Differences:
  • Methoxy group at position 4 of the indole ring instead of position 4.
  • Predicted pKa: 4.47 (vs. target compound’s expected ~4.5–4.7 range) .
    • Implications :
  • Positional isomerism may alter steric interactions with target receptors.

Substituent Variation: Halogen vs. Methoxy

  • 1-[3-(5-Bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid Key Differences:
  • Bromine substituent at position 5 (electron-withdrawing) vs. methoxy (electron-donating).
    • Implications :
  • Increased lipophilicity with bromine may enhance membrane permeability but reduce aqueous solubility.
  • Halogenated analogs often exhibit distinct metabolic stability and toxicity profiles .

Linker Modifications: Propanoyl vs. Methylene/Ether

  • 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS 1170842-40-6)
    • Molecular Formula : C₁₈H₂₄N₂O₃
    • Molar Mass : 316.4 g/mol
    • Key Differences :
  • Methylene (-CH₂-) linker instead of propanoyl (-CO-(CH₂)₂-).
  • Ethyl group on indole nitrogen.
    • Implications :
  • Ethyl substitution may enhance metabolic stability by protecting the indole nitrogen .

  • 1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid

    • Key Differences :
  • Ether (-O-) linkage and shorter ethyl chain.
    • Implications :
  • Ether groups improve oxidative stability but may reduce conformational flexibility compared to propanoyl .

Core Structure Modifications: Indole vs. Phenyl

  • 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid (CAS 1010891-44-7) Molecular Formula: C₁₇H₂₃NO₅ Key Differences:
  • Dimethoxyphenyl ring replaces indole.
    • Implications :

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Linkers Predicted pKa
1-[3-(5-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid (Target) Not Available C₁₈H₂₂N₂O₄ ~330.38 5-methoxyindole, propanoyl linker ~4.5–4.7
1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid 1219541-13-5 C₁₈H₂₂N₂O₄ 330.38 4-methoxyindole, propanoyl linker 4.47
1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid 1170842-40-6 C₁₈H₂₄N₂O₃ 316.4 5-methoxyindole, methylene linker, ethyl Not Available
1-[3-(5-Bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid Not Available C₁₇H₂₀BrN₂O₃ ~379.27 5-bromoindole, propanoyl linker Not Available
1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid 1010891-44-7 C₁₇H₂₃NO₅ 321.37 Dimethoxyphenyl, propanoyl linker Not Available

Research Findings and Implications

  • Substituent Position : Methoxy at position 5 (target) vs. 4 () may optimize receptor binding due to spatial alignment with hydrophobic pockets .
  • Linker Chemistry: Propanoyl linkers (target, ) offer conformational flexibility and hydrogen-bonding capacity compared to rigid ethers () or methylene groups ().
  • Electronic Effects : Methoxy groups enhance solubility via hydrogen bonding, whereas bromine () increases lipophilicity, affecting bioavailability .
  • Structural Core : Indole-containing analogs (target, ) are preferred for interactions with serotonin or kinase receptors, while phenyl derivatives () may lack specificity .

Biological Activity

1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid functional group. This structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 1219556-47-4

The biological activity of this compound is thought to involve interactions with various biological targets, including receptors and enzymes. The presence of the methoxy group at the 5-position of the indole may influence its binding affinity and selectivity towards specific targets. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, although detailed mechanisms remain under investigation .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary data indicate that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, related indole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Neuroprotective Effects : The compound's structural features may confer neuroprotective properties, akin to other indole derivatives that have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy group at the 5-position of indolePotential anticancer and neuroprotective activity
1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidineMethoxy group at the 7-positionDifferent pharmacological profile
1-[3-(indol-3-yl)-2-(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidineVaries in substituentsPotentially distinct biological effects

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Anticancer Studies : A study evaluating the cytotoxic effects of indole derivatives on human cancer cell lines found that certain modifications led to enhanced potency and selectivity against tumor cells, suggesting a promising avenue for further research into this compound's anticancer potential .
  • Neuroprotective Research : Research on related compounds indicated that some indole derivatives could mitigate neurodegenerative processes, highlighting the need for further exploration into how this compound might offer similar benefits .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves alkylation of the indole nitrogen with a brominated propanoyl-piperidine intermediate under controlled conditions. Key steps include:

  • Reaction Conditions : Use sodium acetate in refluxing acetic acid to facilitate coupling (as demonstrated for analogous indole-piperidine derivatives) .
  • Purification : Recrystallization from acetic acid or ethanol-water mixtures to isolate high-purity crystals .
  • Yield Enhancement : Extend reaction times (e.g., 24–48 hours) and employ inert atmospheres to minimize side reactions .

Advanced: What computational methods predict the stability and pharmacological activity of this compound?

Methodological Answer:

  • Quantum-Chemical Studies : Calculate enthalpy values (ΔH) to rank stability among derivatives. For example, derivatives with benzoyloxide radicals exhibit lower enthalpy and higher stability .
  • PASS Program : Predict pharmacological effects (e.g., antispasmodic, antitussive) by analyzing structural motifs against known bioactive piperidine derivatives. Toxicity parameters (mutagenicity, neurotoxicity) should be evaluated using predefined thresholds .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to verify the indole-propanoyl-piperidine linkage and methoxy group placement.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) .
  • IR Spectroscopy : Confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Advanced: How can contradictions in reported pharmacological activities of similar derivatives be resolved?

Methodological Answer:

  • Comparative Assays : Use standardized in vitro models (e.g., histamine receptor binding for antihistaminic activity) to directly compare results across studies .
  • Molecular Dynamics (MD) Simulations : Assess ligand-receptor interactions to explain divergent activities. For example, substituent positioning on the piperidine ring may alter binding affinity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. In case of inhalation, move to fresh air and seek medical attention .

Advanced: What strategies analyze the compound’s toxicity profile?

Methodological Answer:

  • In Silico Toxicity Prediction : Use tools like ProTox-II to estimate LD50_{50}, hepatotoxicity, and carcinogenicity. Cross-validate with PASS program parameters (e.g., embryotoxicity, respiratory toxicity) .
  • In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines .

Basic: How can solubility and formulation be optimized for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use DMSO-ethanol-water mixtures (e.g., 10:40:50 v/v) to enhance aqueous solubility .
  • Salt Formation : Convert the carboxylic acid to a sodium or hydrochloride salt for improved bioavailability .

Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?

Methodological Answer:

  • Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
  • Asymmetric Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-propanoyl chloride) and monitor stereochemistry via circular dichroism (CD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

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